molecular formula C28H29N3O4S3 B2456198 ethyl 4,5-dimethyl-2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-3-carboxylate CAS No. 671200-53-6

ethyl 4,5-dimethyl-2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-3-carboxylate

Cat. No.: B2456198
CAS No.: 671200-53-6
M. Wt: 567.74
InChI Key: PDCMLKJSYNRRSZ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the benzothiolo[2,3-d]pyrimidin moiety. The final steps involve the esterification and acetylation reactions to obtain the desired compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiophene or benzothiolo[2,3-d]pyrimidin rings.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Biological Research: It can be used as a probe or tool in biochemical studies to understand various biological processes.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Thiophene Derivatives: These compounds share the thiophene ring structure and may have similar chemical reactivity.

    Benzothiolo[2,3-d]pyrimidin Derivatives: These compounds share the benzothiolo[2,3-d]pyrimidin moiety and may have similar biological activity.

    Ester Derivatives: Compounds with ester functional groups may undergo similar hydrolysis reactions.

The uniqueness of Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate lies in its combination of these different structural elements, which can lead to distinct properties and applications.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S3/c1-5-35-27(34)22-16(3)17(4)37-24(22)29-21(32)14-36-28-30-25-23(19-12-11-15(2)13-20(19)38-25)26(33)31(28)18-9-7-6-8-10-18/h6-10,15H,5,11-14H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCMLKJSYNRRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C4=C(S3)CC(CC4)C)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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